molecular formula C6H9F3O2 B15309274 5,5,5-Trifluoro-2-methylpentanoic acid

5,5,5-Trifluoro-2-methylpentanoic acid

Cat. No.: B15309274
M. Wt: 170.13 g/mol
InChI Key: PPOLMOVJCMRNMT-UHFFFAOYSA-N
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Description

5,5,5-Trifluoro-2-methylpentanoic acid is an organic compound characterized by the presence of three fluorine atoms attached to the same carbon atom, making it a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-Trifluoro-2-methylpentanoic acid can be achieved through several methods. One common approach involves the use of trifluoroacetic anhydride and a suitable precursor. For example, a reaction between trifluoroacetic anhydride and a pentanoic acid derivative under controlled conditions can yield the desired product . Another method involves the use of perfluoro acid anhydrides in the presence of a catalyst such as copper to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trifluoro-2-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where one or more fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5,5,5-Trifluoro-2-methylpentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 5,5,5-Trifluoro-2-methylpentanoic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can result in altered metabolic pathways and biological activities, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5,5-Trifluoro-2-methylpentanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased electronegativity and metabolic stability. These properties make it particularly valuable in applications where enhanced performance and stability are required.

Properties

Molecular Formula

C6H9F3O2

Molecular Weight

170.13 g/mol

IUPAC Name

5,5,5-trifluoro-2-methylpentanoic acid

InChI

InChI=1S/C6H9F3O2/c1-4(5(10)11)2-3-6(7,8)9/h4H,2-3H2,1H3,(H,10,11)

InChI Key

PPOLMOVJCMRNMT-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(F)(F)F)C(=O)O

Origin of Product

United States

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